molecular formula C5H4ClN3O4 B2500588 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1909316-36-4

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B2500588
CAS RN: 1909316-36-4
M. Wt: 205.55
InChI Key: PTGAUEBFFKSGSZ-UHFFFAOYSA-N
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Description

The compound of interest, 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole-3-carboxylic acid, which is a core structure for various research studies. Pyrazole derivatives are known for their biological importance and have been the subject of numerous experimental and theoretical studies. These compounds often exhibit a range of activities, making them valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the functionalization reactions of pyrazole-3-carboxylic acid derivatives involve the conversion of the acid into other functional groups, such as amides, through reactions with different reagents like acid chlorides and amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic techniques such as FT-IR, NMR, and crystallographic methods. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray diffraction and supported by DFT calculations to confirm the geometry and vibrational frequencies . These studies provide insights into the molecular conformations and intermolecular interactions that are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including diazotization, which can lead to the formation of desamino, chloro, bromo, iodo, and methylthio esters . The reactions of chlorocarbonyl isocyanate with aminopyrazoles result in novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives, showcasing the versatility of pyrazole compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by techniques such as elemental analysis, MS, FT-IR, NMR, and thermo gravimetric analysis. These compounds often crystallize in various space groups and exhibit different crystal packing motifs, influenced by functional groups and molecular conformations . Theoretical studies, including HOMO-LUMO energy gap calculations and molecular electrostatic potential maps, complement the experimental data, providing a comprehensive understanding of the electronic properties of these molecules .

Scientific Research Applications

Heterocyclic Compound Synthesis

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid plays a pivotal role as a building block in the synthesis of various heterocyclic compounds. Its derivatives are utilized in crafting a wide array of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds are significant for their potential applications in different fields of chemistry and pharmacology, reflecting on the chemical versatility and utility of this pyrazole derivative (Gomaa & Ali, 2020).

Biological and Pharmaceutical Applications

The pyrazole carboxylic acid framework, including derivatives of this compound, is crucial in medicinal chemistry due to its broad spectrum of biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This wide range of biological actions underlines the importance of pyrazole carboxylic acids and their derivatives in the development of new therapeutic agents, providing a foundation for further pharmaceutical research and development (Cetin, 2020).

Anticancer Agent Development

The chemistry of compounds like this compound is instrumental in generating new molecules with potential anticancer activity. Through various chemical reactions, such as the Knoevenagel condensation, researchers have developed libraries of chemical compounds targeting different cancer-related targets. These include DNA, microtubules, topoisomerases, and various kinases, showcasing the potential of this pyrazole derivative in contributing to novel cancer therapies (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGAUEBFFKSGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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